molecular formula C27H35NO3 B611613 (1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol CAS No. 1428339-47-2

(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol

Cat. No. B611613
M. Wt: 421.581
InChI Key: XPPGCUMGAQHVOY-AHKZPQOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation.
V-11-0711 is a Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation.

Scientific Research Applications

Structural Characterization and Analysis

(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol and its derivatives have been the subject of extensive structural characterization. Studies like those conducted by Arias-Pérez et al. (1991) have utilized 1H, 13C, and 2D NMR spectroscopy, along with X-Ray crystallography, for detailed structural analysis. Such analyses are crucial for understanding the molecular conformation and properties of these compounds (Arias-Pérez et al., 1991).

Radioiodinated Derivative Synthesis for Radiopharmaceutical Applications

The synthesis of radioiodinated derivatives of compounds related to (1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol has been explored for potential radiopharmaceutical applications. Rzeszotarski et al. (1984) synthesized derivatives with iodine-125 and iodine-123, finding that these compounds localized in organs with a high concentration of muscarinic receptors, indicating potential for medical imaging and receptor studies (Rzeszotarski et al., 1984).

Antiprotozoal Activity

Compounds structurally similar to (1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol have been investigated for their antiprotozoal activity. For example, studies like those by Weis et al. (2008) evaluated the activities of derivatives against Trypanosoma brucei rhodesiense and Plasmodium falciparum, providing insights into potential therapeutic applications in treating protozoal infections (Weis et al., 2008).

Structural Analogues for Potential Therapeutic Applications

The synthesis and evaluation of structural analogues have been a significant area of research. For instance, the work by McPherson et al. (1993) on iodine-125-labeled analogues provides insights into the development of ligands for imaging muscarinic receptors, which could have implications in neurological and cardiac conditions (McPherson et al., 1993).

properties

IUPAC Name

(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO3/c29-27(23-7-2-1-3-8-23,25-20-28-16-11-21(25)12-17-28)15-10-22-6-4-5-9-26(22)31-24-13-18-30-19-14-24/h1-9,21,24-25,29H,10-20H2/t25?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPGCUMGAQHVOY-ZCJYOONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C(C2)[C@@](CCC3=CC=CC=C3OC4CCOCC4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(1S)-1-Phenyl-1-((1R,4R)-quinuclidin-3-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Reactant of Route 2
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Reactant of Route 3
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Reactant of Route 4
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Reactant of Route 5
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol
Reactant of Route 6
(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.